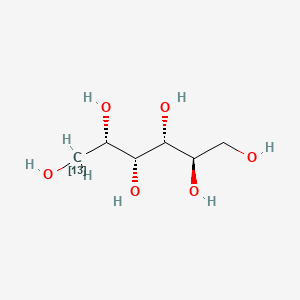

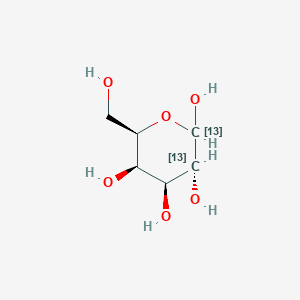

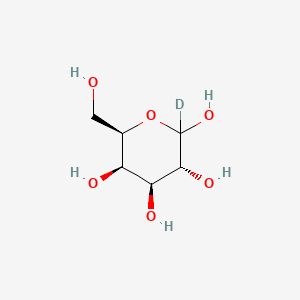

D-Glucose-4-C-d

Übersicht

Beschreibung

D-Glucose is a monosaccharide (simple sugar) and a vital source of energy for living organisms . It exists in a cyclic form, containing six carbon atoms and is naturally present in all plants and fruits in free or bound state . It is synthesized by the process, gluconeogenesis, in the liver and kidney .

Synthesis Analysis

D-Glucose can be synthesized from D-allose through izumoring cascade epimerization . In a study, Escherichia coli was engineered to co-express D-galactose: H+ symporter (GalP), D-glucose isomerase (DGI), D-allulose 3-epimerase (DAE), and ribose-5-phosphate isomerase (RPI), thereby constructing an in vivo Izumoring pathway for yielding D-allose from D-glucose .

Molecular Structure Analysis

Molecular modelling using semiempirical methods AM1, PM3, PM5 and, MINDO as well as the Density Functional Theory method BLYP/DZVP respectively were used to calculate the structure and vibrational spectra of d-glucose . The calculated data show that both molecules are not linear; ground state and the number for the point-group C is equal to 1 .

Chemical Reactions Analysis

Uridine diphosphate (UDP)-Galactose/Glucose-4-epimerase (UGE) is the third enzyme involved in the Leloir pathway. It catalyzes the conversion of UDP-Galactose to UDP-Glucose, which is a rate-limiting step for polysaccharides biosynthesis .

Physical and Chemical Properties Analysis

D-Glucose is water-soluble and is also soluble in acetic acid . It is odourless and sweet to taste .

Wissenschaftliche Forschungsanwendungen

Biologische Produktion von D-Mannose

D-Glucose-4-C-d ist ein Epimer von Glucose an der C-2-Position und kommt in der Natur als Bestandteil von Mannan . Es hat eine 60- und 86%ige Süße im Vergleich zu Saccharose und D-Glucose . Aufgrund seiner kalorienarmen und ungiftigen Eigenschaften wird D-Mannose häufig in der Lebensmittel-, Medizin-, Kosmetik- und Lebensmittelzusatzstoffindustrie eingesetzt .

Gesundheitliche Vorteile

This compound zeigt viele physiologische Vorteile für die Gesundheit: Immunsystem, Diabetes mellitus, Darmerkrankungen und Harnwegsinfektionen . Es wird als Ausgangsmaterial zur Synthese von Immunstimulanzien, Antitumormitteln, Vitaminen und D-Mannitol verwendet .

Hautpflegeprodukte

This compound wird in Hautpflegeprodukten verwendet. Zum Beispiel haben Wivell und Deckner (1995) ein Hautpflegeprodukt erfunden, das D-Glucose, D-Mannose und D-Glucuronsäure enthält, das die Haut reinigen und befeuchten kann .

Enzymatische Umwandlung

This compound kann durch verschiedene Enzyme katalysiert werden. Zum Beispiel kann CEase von C. saccharolyticus D-Glucose, D-Mannose, D-Xylose, D-Lyxose und D-Fructose durch Epimerisierung an der C-2-Position katalysieren .

Produktion von D-Gluconsäure

Glucoseoxidase katalysiert die Oxidation von β-D-Glucose zu D-Glucono-δ-lacton unter Bildung von Wasserstoffperoxid (H 2 O 2) als Nebenprodukt, wobei molekularer Sauerstoff als Elektronenakzeptor wirkt . Das erste Produkt wird nicht-enzymatisch zu D-Gluconsäure hydrolysiert .

ATP-Synthese und ROS-Bildung

In den Zellen induziert D-Glucose die ATP-Synthese und fördert die Bildung von ROS <svg class="icon" height="16" p-id="1735" t="

Wirkmechanismus

Target of Action

D-Glucose, also known as dextrose, is a simple sugar that plays a vital role in the body’s metabolism . It is the primary energy source for most cells in the body and is particularly important for the brain and muscles during physical activity . The primary targets of D-Glucose are the cells that require energy, where it is used in the production of ATP, the main energy currency of the cell .

Mode of Action

D-Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis . It is also involved in the production of other biomolecules such as vitamin C .

Biochemical Pathways

D-Glucose is involved in several biochemical pathways, the most important of which is glycolysis . In glycolysis, glucose is broken down to produce pyruvate, ATP, and NADH . This process provides the cell with ATP under anaerobic conditions and also supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Pharmacokinetics

D-Glucose is commonly supplied as an injection for nutritional supplementation or metabolic disorders where glucose levels are improperly regulated . It is produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms (glycogenolysis) . It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation .

Result of Action

The result of D-Glucose action is the production of energy in the form of ATP and NADH, which are essential for various cellular processes . It also plays a role as a signaling molecule to control glucose and energy homeostasis . Moreover, it can act as precursors to generate other biomolecules such as vitamin C .

Action Environment

The action of D-Glucose is influenced by various environmental factors. For instance, the presence of oxygen is crucial for the complete breakdown of glucose in the process of aerobic respiration . Additionally, the pH level, temperature, and the presence of certain enzymes can also affect the rate at which glucose is metabolized .

Zukünftige Richtungen

The future of carbohydrate-containing drugs like D-Glucose lies in five potential directions: pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials . The development of non-invasive and continuous glucose monitoring devices is also a promising direction .

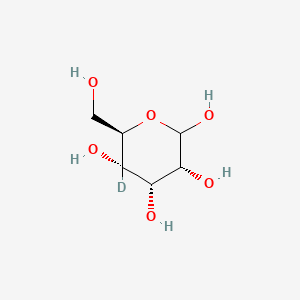

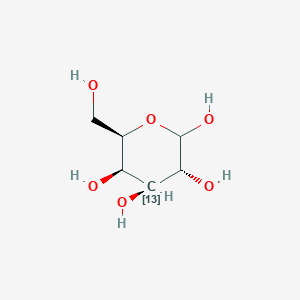

Eigenschaften

IUPAC Name |

(3R,4R,5S,6R)-5-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-KHOLKCTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@H](OC([C@@H]([C@@H]1O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

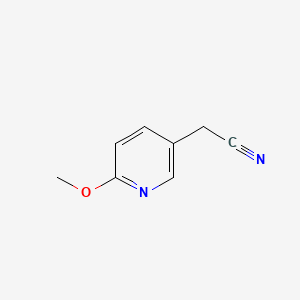

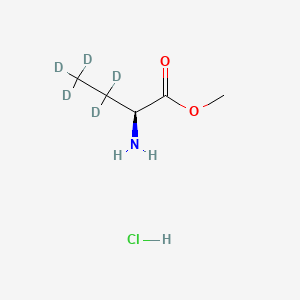

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-[4-13C]Galactose](/img/structure/B583689.png)

![D-[1,6-13C2]Galactose](/img/structure/B583692.png)

![1,3-Dibenzyl-3a,4,6,6a-tetrahydroselenopheno[3,4-d]imidazol-2-one](/img/structure/B583704.png)